molecular formula C19H19FN2O2 B5715736 1-(2-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide

1-(2-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide

Cat. No.: B5715736
M. Wt: 326.4 g/mol
InChI Key: DAICBFBVLNSHAP-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide typically involves the reaction of 2-fluorobenzoyl chloride with N-phenylpiperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the product while minimizing the generation of waste .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzoyl group enhances the compound’s ability to form strong interactions with these targets, thereby increasing its efficacy . The piperidine ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-17-9-5-4-8-16(17)19(24)22-12-10-14(11-13-22)18(23)21-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAICBFBVLNSHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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